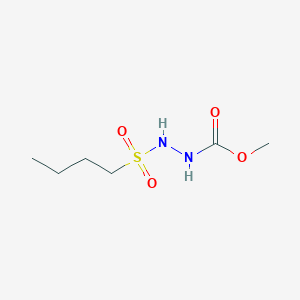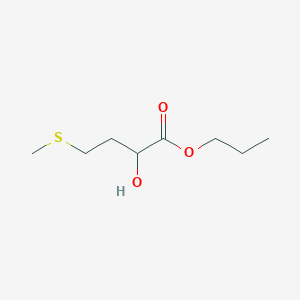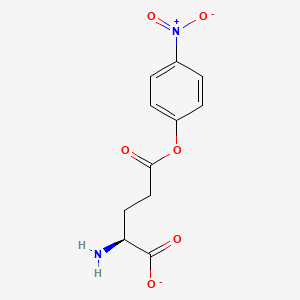![molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8](/img/structure/B14615354.png)
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobicyclo[410]hepta-1,3,5-triene is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[410]hepta-1,3,5-triene, where one of the hydrogen atoms is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted bicyclo[4.1.0]hepta-1,3,5-trienes, while oxidation can produce a range of oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene exerts its effects depends on the specific context in which it is used. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can be compared with other similar compounds such as:
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.
2-Bromobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobicyclo[4.1.0]hepta-1,3,5-triene: Another similar compound with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical and physical properties.
Propiedades
Número CAS |
60040-76-8 |
|---|---|
Fórmula molecular |
C7H5Cl |
Peso molecular |
124.57 g/mol |
Nombre IUPAC |
2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
Clave InChI |
GJVRTLIYDMCQQD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


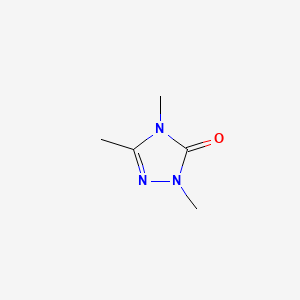

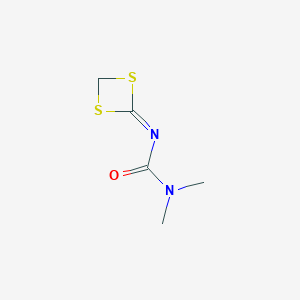
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
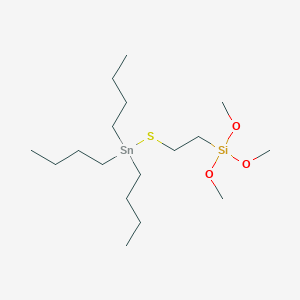

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

